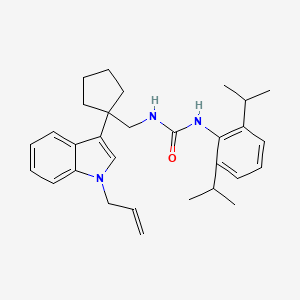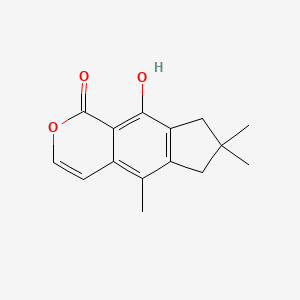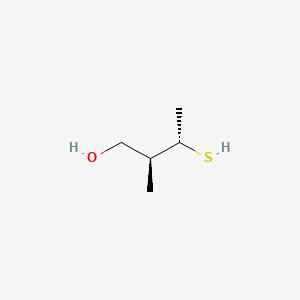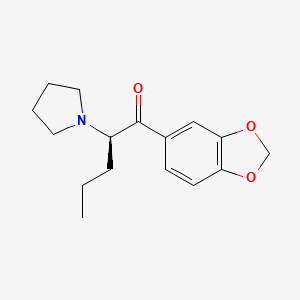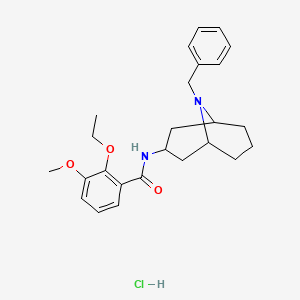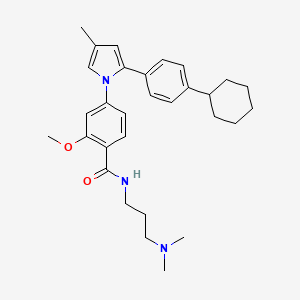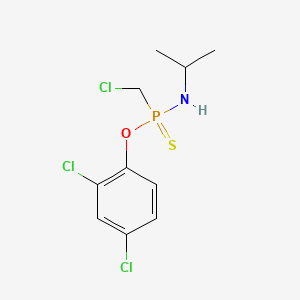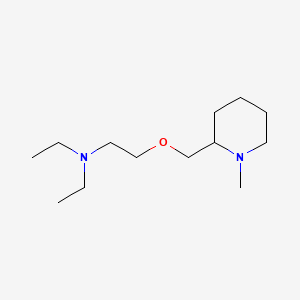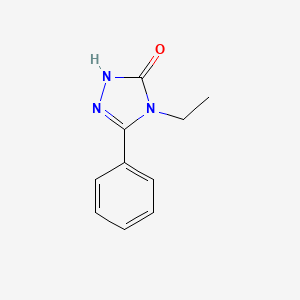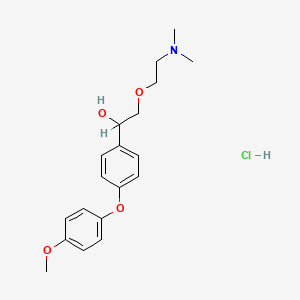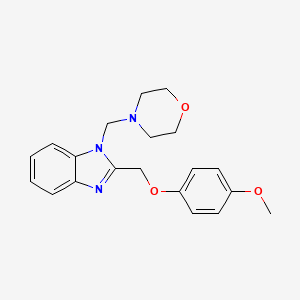
1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(1-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(1-phenylethyl)- is a heterocyclic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyrazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(1-phenylethyl)- typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process. For instance, the reaction between hydrazine derivatives and β-keto esters under acidic conditions can yield the desired pyrazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of solid-supported catalysts can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole-3-carboxylic acid derivatives, while reduction can yield various amine derivatives .
Applications De Recherche Scientifique
1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(1-phenylethyl)- has numerous scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(1-phenylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide
- 1H-Pyrazole-1-carboxamidine
- 4-Amino-1-methylpyrazole
Uniqueness
1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(1-phenylethyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile intermediate in various synthetic pathways .
Propriétés
Numéro CAS |
86927-73-3 |
|---|---|
Formule moléculaire |
C13H16N4O |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
4-amino-5-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H16N4O/c1-8(10-6-4-3-5-7-10)15-13(18)12-11(14)9(2)16-17-12/h3-8H,14H2,1-2H3,(H,15,18)(H,16,17) |
Clé InChI |
HJORIRGQXBSKKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)C(=O)NC(C)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


